(2-Methylpyridin-4-yl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of related pyridinyl compounds involves various chemical strategies. For instance, novel derivatives are designed to target specific receptors or for the development of drugs with antidepressant-like activity, indicating a robust methodology for creating compounds with potential therapeutic effects (Sniecikowska et al., 2019). Another approach is seen in the synthesis of metal complexes with pyridinyl derivatives, showing significant cytotoxic effects against cancer cell lines, demonstrating the diverse applications of pyridinyl methanamine derivatives in medicinal chemistry (Ferri et al., 2013).
Molecular Structure Analysis
Structural characterization of pyridinyl derivatives is crucial for understanding their chemical behavior. Techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry are employed to elucidate the molecular structure of these compounds, providing insights into their stability and reactivity (Shimoga, Shin, & Kim, 2018).
Chemical Reactions and Properties
Pyridinyl derivatives participate in a variety of chemical reactions, contributing to their versatility in synthetic applications. For example, the synthesis of complexes bearing pyridinyl derivatives as ligands for catalytic processes indicates their reactivity and potential in facilitating various chemical transformations (Kwon, Nayab, & Jeong, 2015).
Physical Properties Analysis
The physical properties of pyridinyl methanamine derivatives, such as solubility, stability, and crystal structure, are critical for their application in different fields. Studies reveal that these compounds exhibit promising drug-like properties, including high solubility and metabolic stability, which are essential for pharmaceutical applications (Sniecikowska et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards various substrates, binding affinity to certain receptors, and cytotoxic effects against cancer cell lines, highlight the potential of pyridinyl methanamine derivatives in medicinal chemistry and drug development. The diversity in their chemical behavior underlines the importance of detailed studies on their reactions and mechanisms (Ferri et al., 2013).
Scientific Research Applications
Catalysis and Material Science
Zinc(II) Complexes in Polymerization : Dichlorozinc complexes with iminopyridines, including a derivative similar to (2-Methylpyridin-4-yl)methanamine, have been synthesized and characterized. These complexes efficiently initiate the ring-opening polymerization of rac-lactide, indicating their potential as pre-catalysts for producing polylactide, a biodegradable polymer with applications in eco-friendly packaging and medical devices (Kwon, Nayab, & Jeong, 2015).
Photo-Induced Oxidation in Water : Complexes incorporating this compound derivatives undergo photo-induced oxidation, enhancing the rate of electron transfer to oxygen. This activity suggests potential applications in photocatalysis, offering a method for utilizing solar energy in chemical transformations (Draksharapu, Li, Roelfes, & Browne, 2012).
Medicinal Chemistry
Antibacterial and Antifungal Activities : Derivatives of this compound have shown promising antibacterial and antifungal properties. This includes compounds synthesized from 4-methoxyaniline, displaying activity against pathogenic strains, comparable to first-line drugs. These findings suggest potential for developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Selective Fluorescence Enhancement for Copper Detection : A fluorescent indicator based on this compound derivatives exhibits high selectivity for copper ions, with potential applications in environmental monitoring and living cell imaging. This selectivity could aid in detecting copper levels, important for understanding its role in biological systems and environmental pollution (Yang et al., 2016).
Safety and Hazards
The safety information available indicates that “(2-Methylpyridin-4-yl)methanamine” is potentially dangerous. It has hazard statements H301 and H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
(2-Methylpyridin-4-yl)methanamine is used in the synthesis of PDK1 used in multiple myeloma treatment and selective GSK-3 inhibitors for combatting Alzheimer’s . .
Action Environment
It is known that the compound should be stored in a refrigerator, in an inert atmosphere This suggests that temperature and atmospheric conditions may play a role in its stability
Biochemical Analysis
Biochemical Properties
The role of (2-Methylpyridin-4-yl)methanamine in biochemical reactions is not well-documented in the literature. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of this product can change over time, potentially due to factors such as the product’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that it can interact with various enzymes or cofactors, and can potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with various transporters or binding proteins, and can potentially affect its localization or accumulation .
Subcellular Localization
It is known that it can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
(2-methylpyridin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSGWPLRRPINQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607145 | |
Record name | 1-(2-Methylpyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94413-70-4 | |
Record name | 1-(2-Methylpyridin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methylpyridin-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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